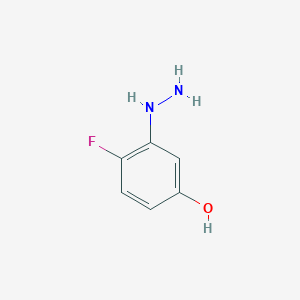

4-Fluoro-3-hydrazinylphenol

Descripción

4-Fluoro-3-hydrazinylphenol (C₆H₇FN₂O) is a fluorinated aromatic compound featuring a hydroxyl (-OH) and hydrazinyl (-NH-NH₂) group at the 3- and 4-positions of the benzene ring, respectively. Its SMILES notation is C1=CC(=C(C=C1O)NN)F, and its InChIKey is OYHFSOJAZARBIT-UHFFFAOYSA-N .

Propiedades

IUPAC Name |

4-fluoro-3-hydrazinylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O/c7-5-2-1-4(10)3-6(5)9-8/h1-3,9-10H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYHFSOJAZARBIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)NN)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314929-35-5 | |

| Record name | 4-fluoro-3-hydrazinylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the phenol ring using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions . The hydrazine group can then be introduced through a reaction with hydrazine hydrate in the presence of a catalyst .

Industrial Production Methods

Industrial production of 4-Fluoro-3-hydrazinylphenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Análisis De Reacciones Químicas

Condensation Reactions with Carbonyl Compounds

The hydrazine moiety undergoes condensation with ketones or aldehydes to form hydrazones. This reactivity is exploited in heterocyclic synthesis:

-

Fischer Indole Synthesis : Reacts with ketones (e.g., methyl isopropyl ketone) in glacial acetic acid under reflux to form 5-fluoroindole derivatives. The reaction proceeds via cyclization of the intermediate hydrazone, yielding indolenine structures with up to 91% efficiency .

-

Pyrazole Formation : Condensation with 1,3-diketones (e.g., acetylacetone) in ethanol under reflux produces pyrazole derivatives. Kinetic studies reveal autocatalytic pathways involving intermediates .

Table 1: Representative Condensation Reactions

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl isopropyl ketone | Glacial AcOH, 117°C, 20h | 5-Fluoro-2,3,3-trimethyl-3H-indole | 91% | |

| 2,4-Pentanedione | Ethanol, reflux, 10h | 1-(4-Fluorophenyl)-1H-pyrazole | 65% |

Electrophilic Aromatic Substitution

The phenol ring participates in electrophilic substitutions, with regioselectivity directed by the fluorine and hydroxyl groups:

-

Nitration : Reacts with nitric acid in sulfuric acid to introduce nitro groups at the ortho position relative to the hydroxyl group.

-

Sulfonation : Forms sulfonic acid derivatives under concentrated sulfuric acid conditions, enhancing water solubility for pharmaceutical applications .

Oxidation Reactions

The hydrazine group is susceptible to oxidation, yielding diazenes or azides under controlled conditions:

-

Air Oxidation : Forms stable diazene derivatives in alkaline aqueous solutions, detectable via UV-Vis spectroscopy (λₘₐₓ ~320 nm) .

-

Chemical Oxidants : Treatment with iodine or hydrogen peroxide generates reactive intermediates for coupling reactions .

Stability and Handling Considerations

-

Thermal Stability : Decomposes above 200°C, releasing toxic gases (HF, HCl) .

-

Storage : Requires inert atmospheres and protection from light to prevent oxidation .

This compound’s dual functionality makes it valuable in medicinal chemistry and materials science, though careful handling is essential due to its reactive and hazardous byproducts .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that hydrazine derivatives, including 4-fluoro-3-hydrazinylphenol, exhibit significant antimicrobial properties. For instance, derivatives synthesized from hydrazine have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. In a study involving the synthesis of new pyrazoline derivatives through the condensation of chalcones with hydrazine hydrate, compounds demonstrated notable antibacterial activity against Staphylococcus aureus, Escherichia coli, and others .

Antifungal Properties

The compound has also been explored for its antifungal activity. Patents have documented the use of similar hydrazine derivatives as antifungal agents against Trichophyton species, highlighting their potential in treating fungal infections . The structural characteristics of this compound may enhance its efficacy due to the presence of the fluorine atom, which can influence the compound's interaction with biological targets.

Organic Synthesis

Intermediate in Chemical Reactions

this compound serves as an important intermediate in organic synthesis. It can be utilized in the preparation of more complex molecular structures through various coupling reactions. The presence of the hydrazine functional group allows for further derivatization, making it a versatile building block in synthetic organic chemistry.

Synthesis of Pyrazole Derivatives

The compound can be used to synthesize pyrazole derivatives, which are known for their wide range of biological activities. For example, reactions involving hydrazines and carbonyl compounds often yield pyrazoles that possess anti-inflammatory and anticancer properties . This highlights the potential for this compound to contribute to drug development efforts.

Material Science

Fluorinated Polymers and Nanomaterials

In material science, fluorinated compounds like this compound are increasingly being studied for their role in developing advanced materials such as fluorinated polymers and nanomaterials. The incorporation of fluorine can enhance the thermal stability and chemical resistance of materials, making them suitable for high-performance applications .

Case Studies

Mecanismo De Acción

The mechanism of action of 4-Fluoro-3-hydrazinylphenol involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its electronic properties .

Comparación Con Compuestos Similares

Hydrazine Derivatives with Fluorinated Substituents

Compounds such as (4Z)-2,4-dihydro-3H-pyrazol-3-ones () and N-(2,6-dichloro-4-trifluoromethyl)phenyl-N’-(1-phenylethylidene)hydrazines () share the hydrazinyl moiety but differ in substituents and complexity:

Key Observations :

- Fluorine in this compound likely induces electron-withdrawing effects, altering reactivity compared to non-fluorinated hydrazines.

- Pyrazolone derivatives () exhibit higher molecular complexity and documented pharmaceutical relevance, whereas this compound’s simpler structure may limit its utility without further functionalization .

Fluorinated Phenolic Compounds

3-Fluoro-4-hydroxybenzaldehyde () shares the fluorophenol backbone but replaces the hydrazinyl group with an aldehyde:

Key Observations :

- The aldehyde group in 3-Fluoro-4-hydroxybenzaldehyde enables condensations (e.g., Schiff base formation), whereas the hydrazinyl group in this compound may facilitate coupling or cyclization reactions .

Fluorinated Heterocycles

Compounds like 2-(4-fluorophenyl)-3-methyl-1H-indole () and pyrazole derivatives () incorporate fluorine into heterocyclic systems:

Key Observations :

- Heterocyclic fluorinated compounds often exhibit enhanced stability and bioactivity compared to monocyclic analogs. For example, indole derivatives () show π-interactions influencing crystal packing , while pyrazoles () are leveraged in drug design .

Discussion of Data Gaps and Inferences

- Reactivity: The hydrazinyl group may undergo oxidation to diazenes or form hydrazones, but fluorine’s electron-withdrawing effect could slow these reactions compared to non-fluorinated analogs.

- Applications: Fluorinated phenols and hydrazines are prevalent in agrochemicals and pharmaceuticals; however, this compound’s utility remains speculative without empirical studies.

Actividad Biológica

4-Fluoro-3-hydrazinylphenol is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that provide insights into its efficacy and mechanisms.

Chemical Structure and Properties

The chemical structure of this compound features a hydrazine functional group attached to a phenolic ring, with a fluorine substituent at the para position. This structural configuration is significant as it influences the compound's reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, derivatives of hydrazones have shown promising results against multidrug-resistant strains of Staphylococcus aureus and Clostridioides difficile.

Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the MIC values for related compounds tested against various bacterial strains:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | TBD |

| Hydrazone derivative (R=4-O2NC6H4) | S. aureus TCH1516 | 64 |

| Hydrazone derivative (R=5-NO2) | C. difficile AR-1067 | 16 |

| Ester derivative | A. baumannii | 128 |

These findings suggest that modifications to the hydrazine moiety can significantly affect antimicrobial potency.

Anticancer Activity

The anticancer potential of this compound has also been explored in various studies. The compound has been evaluated in cell culture models, including A549 human lung cancer cells, where it demonstrated significant cytotoxic effects.

Case Study: A549 Cell Line

In a study assessing the anticancer activity of phenolic compounds, this compound exhibited a dose-dependent inhibition of cell proliferation. The results indicated an IC50 value (the concentration required to inhibit cell growth by 50%) that warrants further investigation into its mechanism of action.

The biological activity of this compound may be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis.

- Inhibition of Enzymatic Pathways : The presence of the hydrazine group can interfere with specific enzymatic pathways critical for bacterial survival and cancer cell proliferation.

Q & A

Q. Critical Variables :

- Temperature : Higher temperatures (reflux) improve reaction rates but may degrade thermally sensitive intermediates.

- Acidity : HCl is often used to protonate intermediates, enhancing electrophilicity for nucleophilic attack by hydrazine .

- Purity of Precursors : Impurities in starting materials (e.g., 3-fluoro-4-hydroxybenzaldehyde derivatives) can lead to side reactions, reducing yield .

Q. Table 1: Key Physicochemical Data for this compound

| Property | Value | Source (Evidence ID) |

|---|---|---|

| Molecular Formula | C₆H₇FN₂O | |

| Molecular Weight | 154.13 g/mol | |

| Related Compound (HCl salt) | Decomposition Temp: 211–212°C |

Basic: Which spectroscopic techniques are optimal for characterizing this compound?

Answer:

A multi-technique approach is recommended:

- ¹H/¹³C NMR : Resolve aromatic protons (δ 6.5–7.5 ppm) and hydrazine NH signals (δ 2.5–4.0 ppm). Fluorine coupling (³J~8–10 Hz) splits aromatic peaks, confirming substitution patterns .

- IR Spectroscopy : Identify O–H (3200–3600 cm⁻¹), N–H (3300–3500 cm⁻¹), and C–F (1100–1250 cm⁻¹) stretches.

- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺ at m/z 155.1) and fragmentation patterns.

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, critical for understanding stability .

Methodological Note : For hygroscopic samples, dry under vacuum before analysis to avoid water interference in IR/NMR .

Advanced: How does the hydrazine group influence reactivity in condensation reactions?

Answer:

The hydrazine (–NHNH₂) group acts as a nucleophile, enabling:

Q. Mechanistic Insight :

- pH Dependence : Basic conditions deprotonate hydrazine, enhancing nucleophilicity.

- Steric Effects : Bulky substituents on the phenolic ring may hinder condensation; use polar aprotic solvents (DMF, DMSO) to improve reactivity .

Advanced: How should researchers address contradictions in reported stability data under varying pH?

Answer:

Discrepancies arise from:

- Salt Form vs. Free Base : Hydrochloride salts (e.g., ) exhibit higher thermal stability (mp >200°C) than free bases due to ionic lattice stabilization.

- pH-Dependent Degradation : Under acidic conditions, hydrazine groups may protonate and decompose, while alkaline conditions promote oxidation.

Q. Resolution Strategy :

- Controlled Stability Studies : Perform accelerated degradation tests (e.g., 40°C/75% RH) across pH 1–13, monitoring via HPLC .

- Comparative Analysis : Cross-reference decomposition products (e.g., fluorophenol derivatives) using LC-MS .

Advanced: What computational methods predict the electronic properties of this compound?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox behavior. Fluorine’s electron-withdrawing effect lowers HOMO energy, reducing nucleophilicity .

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (water, ethanol) to predict solubility and aggregation tendencies.

- QSPR Models : Relate substituent effects (e.g., –F, –OH) to physicochemical properties (logP, pKa) using regression analysis .

Software Tools : Gaussian (DFT), GROMACS (MD), and COSMO-RS for solubility predictions.

Basic: What safety protocols are essential for handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (R36/37/38 hazards ).

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.

- First Aid : For accidental exposure, rinse skin with water for 15 minutes; seek medical attention if inhaled .

Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.